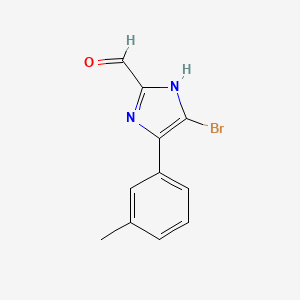
5-Bromo-4-(m-tolyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(m-tolyl)imidazole-2-carbaldehyde: (MFCD33022636) is a chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 g/mol . This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-4-(m-tolyl)imidazole-2-carbaldehyde typically involves the bromination of 4-(m-tolyl)imidazole-2-carbaldehyde. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods: For industrial-scale production, the synthesis method is optimized for high yield and purity. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-4-(m-tolyl)imidazole-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: The major product is the corresponding carboxylic acid.
Reduction Reactions: The major product is the corresponding alcohol
Aplicaciones Científicas De Investigación
5-Bromo-4-(m-tolyl)imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-(m-tolyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modification of biological activity .
Comparación Con Compuestos Similares
4-(m-Tolyl)imidazole-2-carbaldehyde: Lacks the bromine atom, resulting in different reactivity and applications.
5-Chloro-4-(m-tolyl)imidazole-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
5-Fluoro-4-(m-tolyl)imidazole-2-carbaldehyde: Contains a fluorine atom, which affects its reactivity and biological activity .
Uniqueness: The presence of the bromine atom in 5-Bromo-4-(m-tolyl)imidazole-2-carbaldehyde imparts unique reactivity and binding properties, making it a valuable compound in various chemical and biological applications .
Propiedades
Fórmula molecular |
C11H9BrN2O |
|---|---|
Peso molecular |
265.11 g/mol |
Nombre IUPAC |
5-bromo-4-(3-methylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H9BrN2O/c1-7-3-2-4-8(5-7)10-11(12)14-9(6-15)13-10/h2-6H,1H3,(H,13,14) |
Clave InChI |
QMXDUNLPERHLRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=C(NC(=N2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















